molecular formula C6H8ClNO2 B7800920 (2,4-Dihydroxyphenyl)azanium;chloride

(2,4-Dihydroxyphenyl)azanium;chloride

Cat. No.: B7800920
M. Wt: 161.58 g/mol
InChI Key: LLJMPRKYLLJAEB-UHFFFAOYSA-N
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Description

(2,4-Dihydroxyphenyl)azanium;chloride, also known as norepinephrine hydrochloride, is a compound with significant biological and chemical importance. It is a neurotransmitter and hormone that plays a crucial role in the body’s response to stress and regulation of various physiological functions. This compound is primarily synthesized and secreted by the adrenal medulla and sympathetic neurons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxyphenyl)azanium;chloride typically involves the hydroxylation of dopamine. The process can be summarized as follows:

    Hydroxylation of Dopamine: Dopamine is hydroxylated at the beta-carbon by the enzyme dopamine beta-hydroxylase, resulting in the formation of norepinephrine.

    Formation of Hydrochloride Salt: The free base form of norepinephrine is then reacted with hydrochloric acid to form norepinephrine hydrochloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using biotechnological methods. The process includes:

    Fermentation: Microbial fermentation processes are employed to produce dopamine, which is then converted to norepinephrine.

    Chemical Synthesis: Chemical synthesis methods are used to convert dopamine to norepinephrine, followed by the formation of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dihydroxyphenyl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form adrenochrome and other oxidation products.

    Reduction: Reduction reactions can convert it back to dopamine.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.

Major Products

    Oxidation Products: Adrenochrome and other quinone derivatives.

    Reduction Products: Dopamine.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,4-Dihydroxyphenyl)azanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its role as a neurotransmitter and its effects on the nervous system.

    Medicine: It is used in the treatment of hypotension and cardiac arrest due to its vasoconstrictive properties.

    Industry: It is employed in the manufacture of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (2,4-Dihydroxyphenyl)azanium;chloride involves its interaction with adrenergic receptors. It primarily targets alpha and beta-adrenergic receptors, leading to:

    Vasoconstriction: Activation of alpha-adrenergic receptors causes vasoconstriction, increasing blood pressure.

    Cardiac Stimulation: Activation of beta-adrenergic receptors increases heart rate and contractility.

    Neurotransmission: It acts as a neurotransmitter in the central and peripheral nervous systems, modulating various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Epinephrine: Similar in structure and function but has an additional methyl group on the nitrogen atom.

    Dopamine: Precursor to norepinephrine, lacks the hydroxyl group on the beta-carbon.

    Phenylephrine: Synthetic compound with similar vasoconstrictive properties but different structure.

Uniqueness

(2,4-Dihydroxyphenyl)azanium;chloride is unique due to its dual role as a neurotransmitter and hormone, its specific interaction with adrenergic receptors, and its significant physiological effects. Unlike its analogs, it is directly involved in the body’s stress response and regulation of blood pressure.

Properties

IUPAC Name

(2,4-dihydroxyphenyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMPRKYLLJAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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